molecular formula C12H12N2O5S B1373465 3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid CAS No. 1094356-17-8

3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid

Cat. No. B1373465
CAS RN: 1094356-17-8
M. Wt: 296.3 g/mol
InChI Key: MHPRUKPUJZVCNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-[(5-substituted-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid derivatives can be carried out by the condensation of 5-substituted-1,3,4-oxadiazolyl-2-thione with 3-(2-bromoacetyl)-2H-chromen-2-one under reflux in ethanol in the presence of sodium ethoxide .


Molecular Structure Analysis

The molecular structure of “3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid” is represented by the SMILES string CCC1=NC(C2=CC=CC(C(O)=O)=C2)=NO1 . The empirical formula is C11H10N2O3 and the molecular weight is 218.21 .

Scientific Research Applications

Anticancer Activity

Oxadiazole derivatives have been evaluated for their anticancer properties. The MTT assay, which measures the activity of mitochondrial enzymes in living cells, is often used to quantify the effectiveness of these compounds in inhibiting cancer cell growth .

Anti-inflammatory and Analgesic Effects

Some oxadiazole compounds have been synthesized and assessed for their potential anti-inflammatory and analgesic effects. The ulcerogenic effect of these compounds has also been evaluated in animal models .

Antibacterial Action

Oxadiazole derivatives have shown moderate antibacterial action against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is used to measure their effectiveness .

Synthesis Efficiency

The synthesis of oxadiazole compounds is significant as it offers a more efficient approach to producing compounds with potential pharmacological activities.

Broad Biological Activities

Oxadiazoles are known for a wide range of biological activities, including antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, and anticonvulsant properties .

Future Directions

The future directions for “3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid” could involve further exploration of its potential biological effects, not yet described in the literature. This could include more detailed studies on its antitumor, anticancer, and anti-inflammatory properties. Additionally, new methods of obtaining complex structures containing oxadiazole rings could be explored .

properties

IUPAC Name

3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methylsulfonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S/c1-2-10-13-14-11(19-10)7-20(17,18)9-5-3-4-8(6-9)12(15)16/h3-6H,2,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPRUKPUJZVCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid
Reactant of Route 2
3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid
Reactant of Route 3
3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid
Reactant of Route 4
3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid
Reactant of Route 5
3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid

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